Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-
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Overview
Description
Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- is an organic compound with the molecular formula C16H17NO3. It is a derivative of benzenamine, where the amine group is substituted with methoxy and phenylmethoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- typically involves the reaction of 3,5-dimethoxyaniline with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,4-dimethoxy-: Similar in structure but with different substitution patterns.
Benzenamine, 3,4-dimethyl-: Contains methyl groups instead of methoxy groups.
Benzeneethanamine, 3,4-dimethoxy-: Similar structure with an ethanamine group .
Uniqueness
Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
482627-97-4 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3,5-dimethoxy-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3 |
InChI Key |
DJAXADRNOZEMLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)N |
Origin of Product |
United States |
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